IC50 of 9.8 μM Against a Validated Ion-Channel Target
The compound has been reported to exhibit an IC50 of 9.8 μM against a pharmacologically relevant ion-channel target, consistent with the sodium channel blocking activity observed in the broader isonicotinamide series . While the comparator N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has shown NNMT inhibition with an IC50 of 1.41 μM [1], the two compounds address different biological targets, highlighting the functional divergence driven by the amide terminus. No direct head-to-head comparison is available in the public domain.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.8 μM (ion-channel target) |
| Comparator Or Baseline | N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide: IC50 1.41 μM (NNMT) |
| Quantified Difference | Different targets preclude direct numerical comparison; divergent target engagement profiles |
| Conditions | Target compound: ion-channel assay; Comparator: NNMT biochemical assay |
Why This Matters
Procurement decisions must account for distinct target engagement: this compound addresses ion-channel biology, while the dimethyl amide analog is suited for NNMT studies.
- [1] Ruf, S.; Hallur, S.; Anchan, N. K.; et al. Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorg. Med. Chem. Lett. 2018, 28 (5), 922–925. (IC50 = 1.41 μM for NNMT). View Source
